3-Methyl-1-phenylbutan-1-amine
Overview
Description
3-Methyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of butanamine, featuring a phenyl group and a methyl group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylbutan-1-amine typically involves the reaction of 3-methyl-1-phenylbutan-1-one with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1-phenylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylbutan-2-amine: Similar structure but with the amine group at a different position.
1-Phenylbutan-1-amine: Lacks the methyl group, affecting its chemical properties.
3-Phenylbutan-1-amine: Lacks the methyl group, influencing its reactivity and applications.
Uniqueness
3-Methyl-1-phenylbutan-1-amine is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-1-phenylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLDKBMTEANJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406947 | |
Record name | 3-methyl-1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42290-97-1 | |
Record name | 3-methyl-1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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